molecular formula C8H10N2OS B1274649 2-Propylsulfanyl-pyrimidine-5-carbaldehyde CAS No. 876890-33-4

2-Propylsulfanyl-pyrimidine-5-carbaldehyde

Cat. No.: B1274649
CAS No.: 876890-33-4
M. Wt: 182.25 g/mol
InChI Key: WIMOKHQOYWCCPI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Propylsulfanyl-pyrimidine-5-carbaldehyde typically involves the reaction of pyrimidine derivatives with propylsulfanyl groups under controlled conditions. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods are not widely documented, suggesting that this compound is mainly produced on a smaller scale for research purposes.

Chemical Reactions Analysis

2-Propylsulfanyl-pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The propylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Propylsulfanyl-pyrimidine-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propylsulfanyl-pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and cellular signaling pathways .

Comparison with Similar Compounds

2-Propylsulfanyl-pyrimidine-5-carbaldehyde can be compared with other pyrimidine derivatives, such as:

  • 2-Methylthio-pyrimidine-5-carbaldehyde
  • 2-Ethylthio-pyrimidine-5-carbaldehyde

These compounds share similar structural features but differ in their alkylthio groups. The unique propylsulfanyl group in this compound may confer distinct chemical properties and biological activities, making it a valuable compound for specific research applications .

Properties

IUPAC Name

2-propylsulfanylpyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-2-3-12-8-9-4-7(6-11)5-10-8/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMOKHQOYWCCPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC=C(C=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390281
Record name 2-Propylsulfanyl-pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876890-33-4
Record name 2-Propylsulfanyl-pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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